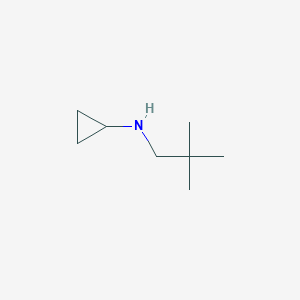

N-Neopentylcyclopropanamine

Descripción

N-Neopentylcyclopropanamine is a cyclopropane-containing amine derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen atom. This compound combines the unique steric and electronic properties of the cyclopropane ring with the bulky, branched neopentyl substituent.

Propiedades

IUPAC Name |

N-(2,2-dimethylpropyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-8(2,3)6-9-7-4-5-7/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOJGEKHZBMSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Neopentylcyclopropanamine typically involves the cyclopropanation of an appropriate amine precursor. One common method is the reaction of neopentylamine with a cyclopropanation reagent such as diazomethane or a similar carbene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of N-Neopentylcyclopropanamine may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions: N-Neopentylcyclopropanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The cyclopropane ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

N-Neopentylcyclopropanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Neopentylcyclopropanamine involves its interaction with specific molecular targets. The cyclopropane ring and amine group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Steric Effects

- The neopentyl group in N-Neopentylcyclopropanamine creates significant steric hindrance, which may reduce nucleophilicity at the nitrogen compared to smaller substituents like cyclopropylmethyl . This bulkiness could also hinder interactions in biological systems or catalytic processes.

- In contrast, N-(Pyridin-3-ylmethyl)cyclopropanamine’s pyridinylmethyl group offers planar aromaticity, enabling π-π stacking interactions and enhanced solubility in polar solvents .

Electronic Properties

- The electron-donating neopentyl group may slightly increase the basicity of the amine compared to electron-withdrawing substituents (e.g., chloroethyl in N-(2-Chloroethyl)cyclopropanamine HCl) .

- Piperidine-containing derivatives (e.g., N-(Piperidin-2-ylmethyl)cyclopropanamine) exhibit stronger basicity due to the aliphatic amine ring, facilitating protonation in acidic environments .

Reactivity and Stability

- Cyclopropane rings in all compounds confer inherent strain, making them prone to ring-opening reactions under specific conditions. However, the neopentyl group’s steric protection may stabilize the amine against degradation .

- The chloroethyl substituent in N-(2-Chloroethyl)cyclopropanamine HCl introduces reactivity for nucleophilic substitution, useful in synthetic chemistry but requiring careful handling due to toxicity .

Actividad Biológica

N-Neopentylcyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group with a neopentyl substituent. This unique structure has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of N-Neopentylcyclopropanamine, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure:

- IUPAC Name: N-(2,2-dimethylpropyl)cyclopropanamine

- Molecular Formula: C₈H₁₇N

- CAS Number: 1094641-81-2

The synthesis of N-Neopentylcyclopropanamine typically involves cyclopropanation reactions using neopentylamine as a precursor. Common methods include the use of diazomethane or similar carbene precursors under controlled conditions to yield high purity and yield of the compound.

The biological activity of N-Neopentylcyclopropanamine is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The cyclopropane ring and amine group provide unique binding characteristics that may influence the compound's pharmacological effects.

- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding: N-Neopentylcyclopropanamine can potentially bind to neurotransmitter receptors, influencing neural signaling processes.

Biological Activity and Therapeutic Potential

Research has indicated that N-Neopentylcyclopropanamine exhibits several biological activities that could be harnessed for therapeutic applications:

- Antidepressant Effects: Preliminary studies suggest potential antidepressant-like activity, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models, indicating potential use in treating inflammatory disorders.

- Antimicrobial Activity: Investigations into its antimicrobial properties have revealed effectiveness against certain pathogenic bacteria, suggesting applications in infection control.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Antidepressant | Modulation of neurotransmitter levels | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Disruption of bacterial cell wall synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.